

# 7-Chloro-1H-pyrrolo[3,2-C]pyridine IUPAC name

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## Compound of Interest

Compound Name: 7-Chloro-1H-pyrrolo[3,2-C]pyridine

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An In-depth Technical Guide to **7-Chloro-1H-pyrrolo[3,2-c]pyridine** and Its Derivatives

This guide provides a comprehensive overview of **7-Chloro-1H-pyrrolo[3,2-c]pyridine**, a significant heterocyclic compound in medicinal chemistry. We will delve into its chemical identity, synthesis, and the extensive biological activities of its derivatives, particularly focusing on their roles as potent anticancer agents through mechanisms such as tubulin polymerization and FMS kinase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Compound Identification

The IUPAC name for the compound is **7-Chloro-1H-pyrrolo[3,2-c]pyridine**. It is a member of the pyrrolopyridine class of bicyclic heterocycles. It is important to distinguish this isomer from its positional isomers, such as 7-Chloro-1H-pyrrolo[2,3-c]pyridine and 7-Chloro-1H-pyrrolo[3,2-b]pyridine, which are also utilized in chemical synthesis. **7-Chloro-1H-pyrrolo[3,2-c]pyridine** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the development of selective and potent kinase inhibitors for cancer therapy.<sup>[1]</sup>

Property	Value
IUPAC Name	7-Chloro-1H-pyrrolo[3,2-c]pyridine
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>
Molecular Weight	152.58 g/mol
CAS Number	1260771-44-5

## Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process. While a specific protocol for the 7-chloro derivative is not readily available in public literature, the synthesis of its derivatives provides a clear pathway to the core structure. A representative synthesis of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is outlined below, which can be further modified to introduce the 7-chloro substituent.

### General Synthetic Pathway

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved starting from a substituted pyridine. For instance, a synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines begins with commercially available 2-bromo-5-methylpyridine.<sup>[2]</sup> This starting material undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal to yield a key intermediate.<sup>[2]</sup>

### Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A general procedure for the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is as follows:

- To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).<sup>[2]</sup>
- Stir the reaction mixture for 5 hours at 100 °C.<sup>[2]</sup>
- After completion, filter the mixture and concentrate it in vacuo.<sup>[2]</sup>
- Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with ethyl acetate.<sup>[2]</sup>
- Wash the organic portion with brine, dry it over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate it in vacuo to yield the product.<sup>[2]</sup>

This bromo-substituted intermediate can then be used in cross-coupling reactions, such as Suzuki reactions, to introduce various aryl groups at the 6-position.<sup>[2]</sup>

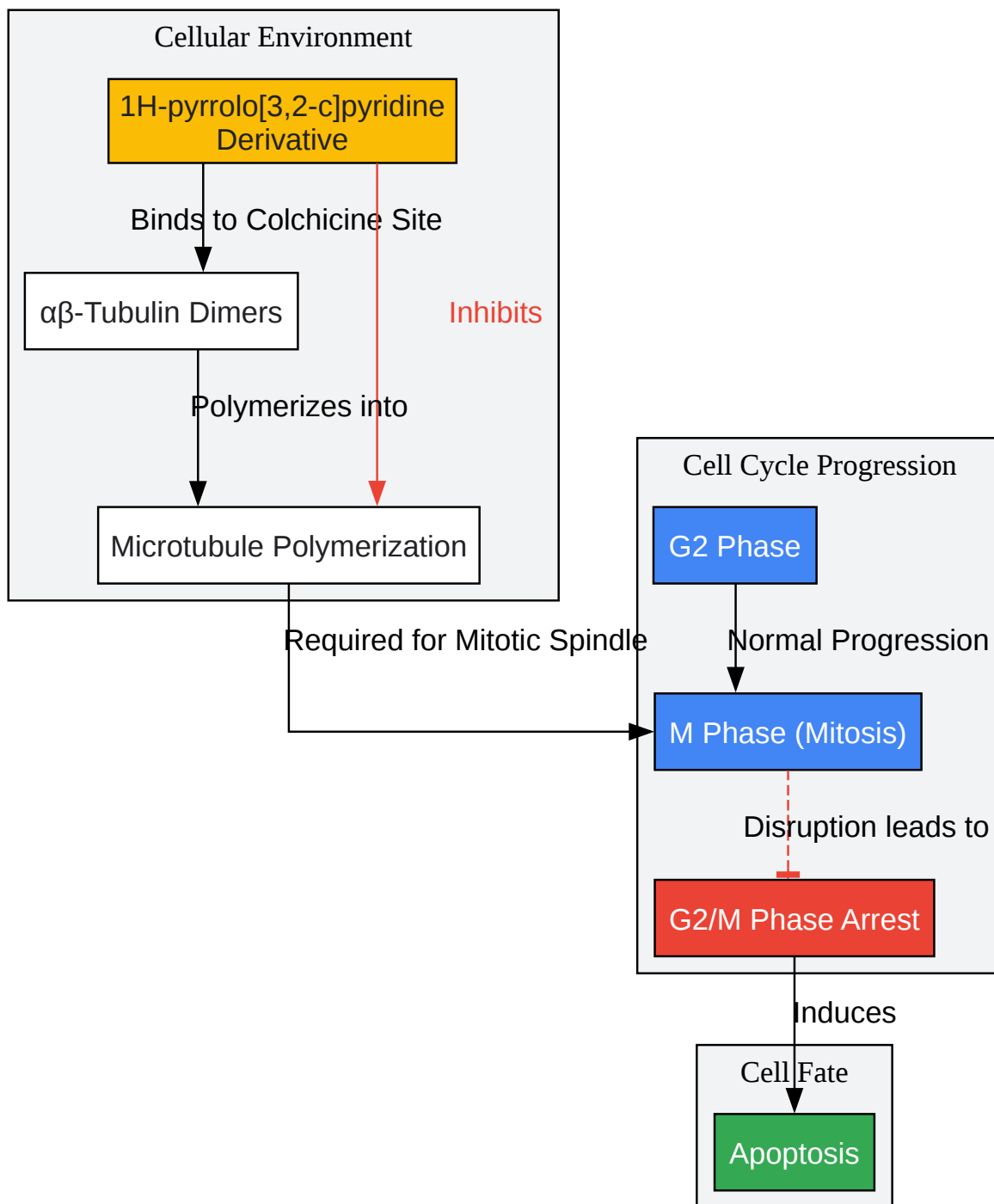
## Biological Activity and Therapeutic Potential

While **7-Chloro-1H-pyrrolo[3,2-c]pyridine** itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities, particularly as anticancer agents.

### Anticancer Activity via Tubulin Polymerization Inhibition

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin.<sup>[2][3]</sup>

These derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization.<sup>[2][3]</sup> This leads to an arrest of the cell cycle in the G2/M phase, which subsequently induces apoptosis in cancer cells.<sup>[2][3]</sup>



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Caption: Anticancer mechanism via tubulin polymerization inhibition.

Several derivatives have shown potent activity against various cancer cell lines. The half-maximal inhibitory concentrations ( $IC_{50}$ ) for a particularly potent derivative, designated as 10t, are presented below.[\[2\]](#)

Cell Line	Cancer Type	$IC_{50}$ ( $\mu M$ ) of Derivative 10t
HeLa	Cervical Cancer	0.12
SGC-7901	Gastric Cancer	0.15
MCF-7	Breast Cancer	0.21

The antiproliferative activity of these compounds is typically assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

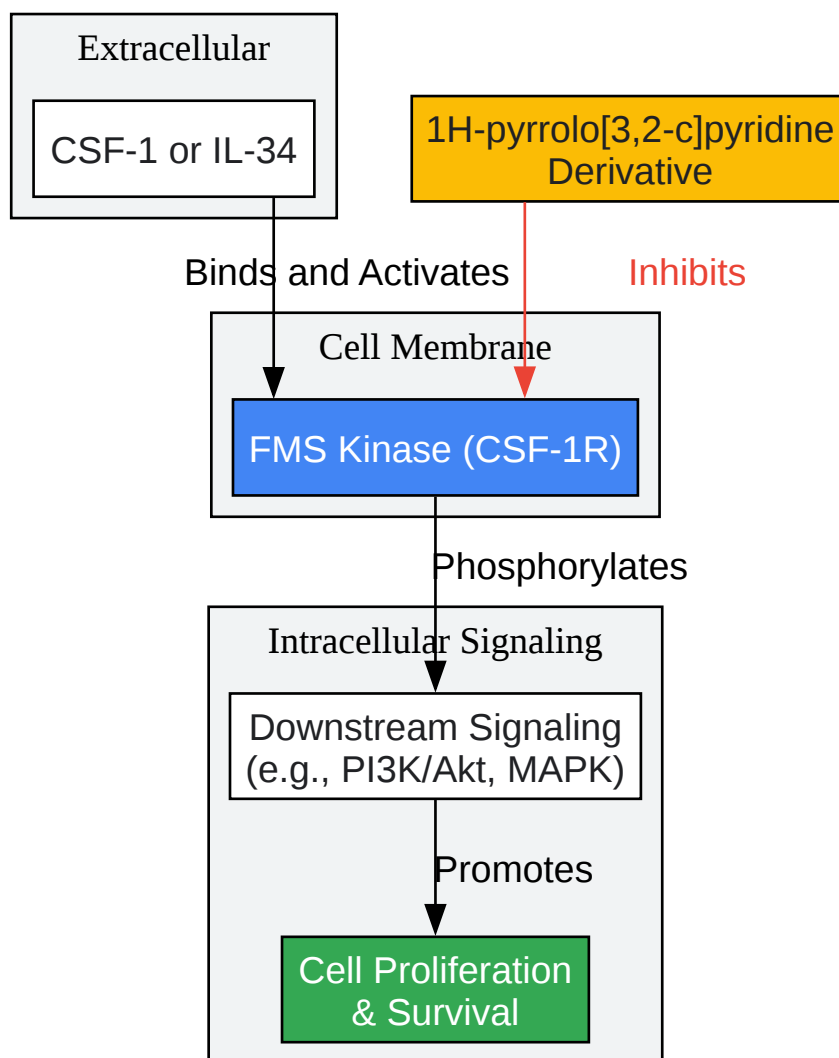
- Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
- Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
- Calculate the  $IC_{50}$  values from the dose-response curves.

## FMS Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been identified as potent inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[\[4\]](#) FMS kinase is over-expressed in several cancers and is involved in inflammatory diseases.[\[4\]](#)

By inhibiting FMS kinase, these compounds can block the signaling pathways that lead to the proliferation and survival of monocyte/macrophage lineage cells, which are often implicated in

tumor progression and inflammation.[4]



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Caption: Simplified FMS kinase signaling pathway and its inhibition.

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase. The most potent compounds are highlighted below.[4]

Compound	FMS Kinase IC <sub>50</sub> (nM)
1e	60
1r	30
KIST101029 (Lead Compound)	96

Derivative 1r also demonstrated potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC<sub>50</sub> values ranging from 0.15 to 1.78  $\mu$ M.[4]

The inhibitory activity against FMS kinase can be determined using a variety of in vitro kinase assay kits, often based on fluorescence or luminescence.

- Add the FMS kinase enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP to the wells of a microplate.
- Add the test compounds at various concentrations.
- Incubate the mixture to allow the kinase reaction to proceed.
- Stop the reaction and add a detection reagent that binds to the phosphorylated substrate.
- Measure the signal (e.g., fluorescence) which is proportional to the amount of phosphorylated substrate.
- Calculate the percent inhibition and determine the IC<sub>50</sub> values.[4]

## Conclusion

**7-Chloro-1H-pyrrolo[3,2-c]pyridine** is a valuable scaffold in medicinal chemistry. While the compound itself is primarily a building block, its derivatives exhibit a wide range of potent biological activities, making them promising candidates for the development of new therapeutics. The demonstrated efficacy of these derivatives as inhibitors of tubulin polymerization and FMS kinase underscores the importance of the 1H-pyrrolo[3,2-c]pyridine core in designing novel anticancer and anti-inflammatory agents. Further research into this and related compounds is warranted to explore their full therapeutic potential.

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